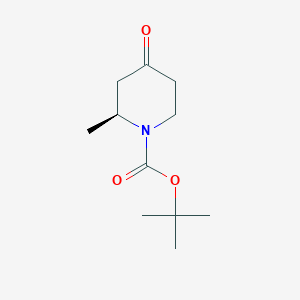

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral compound that serves as a building block in various chemical syntheses. It is related to a family of compounds that have been extensively studied for their utility in organic synthesis, particularly in the preparation of enantiomerically pure substances. The compound's tert-butyl group and the piperidine ring are common motifs in medicinal chemistry, making it a valuable precursor in drug development.

Synthesis Analysis

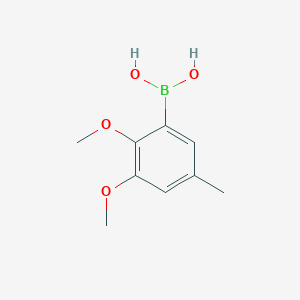

The synthesis of related chiral compounds has been demonstrated using L-alanine as a starting material. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared, which showcases the potential synthetic routes that could be applied to (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate . The synthesis involves the formation of enantiomerically pure compounds through the use of chiral auxiliaries and resolution techniques, which are critical for obtaining high enantiomer ratios (e.r.) and diastereoselectivities (ds) in the final products .

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of closely related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies provide insights into the orientation of substituents on the piperidine ring and the presence of strong O-H...O=C hydrogen bonds that influence molecular packing in the crystal structure . Such structural analyses are crucial for understanding the reactivity and interaction of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate with other molecules.

Chemical Reactions Analysis

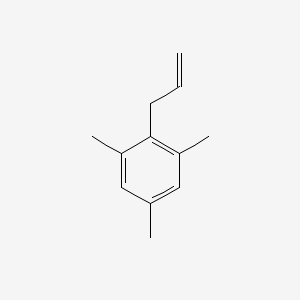

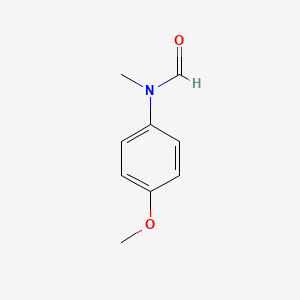

The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been explored through various chemical reactions. For example, the Mitsunobu reaction and subsequent alkaline hydrolysis have been used to obtain trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been characterized, demonstrating the versatility of these compounds in forming new chemical bonds and frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be inferred from related compounds. For instance, the thermal stability, spectroscopic characteristics (FTIR, 1H, and 13C NMR), and crystallographic properties provide a comprehensive understanding of the compound's behavior under various conditions . The presence of intramolecular hydrogen bonding, as revealed by X-ray and DFT analyses, is a key feature that affects the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of 2,6-trans-4-oxopiperidines

- Scientific Field: Organic & Biomolecular Chemistry .

- Application Summary: This compound has been used in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines . These are key structural units found in a wide range of natural products and pharmaceutically active compounds .

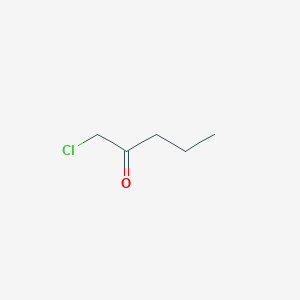

- Methods of Application: An acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for this synthesis . The process was performed under conditions that prevent removal of the Boc-protecting group or acetal formation .

- Results: The key cyclisation was found to generate cleanly the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones . The synthetic utility of the trans-6-alkyl-2-methyl-4-oxopiperidines formed from this process was demonstrated with the total synthesis of the quinolizidine alkaloid, (+)-myrtine and the piperidine alkaloid, (−)-solenopsin A .

Synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

- Scientific Field: Organic Chemistry.

- Application Summary: This compound can be used in the synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. This is a key structural unit found in a wide range of natural products and pharmaceutically active compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464736 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |

CAS RN |

790667-49-1 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

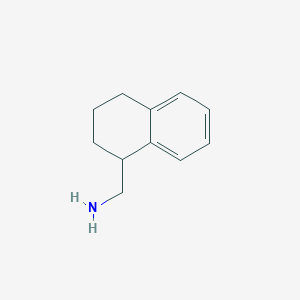

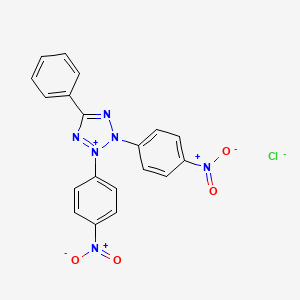

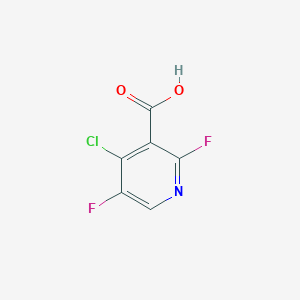

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)